4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one

Overview

Description

4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one is a benzodiazepine derivative . Benzodiazepines and their derivatives have been the focus of interest due to their pharmacological and chemical properties . They are used as raw materials for the synthesis of substances with antibacterial and antitumor activities . They are also used as secondary analgesics or as co-analgesics .

Synthesis Analysis

The synthesis of (4-methyl-1, 5-dihydro, 1, 5-benzodiazepin-2-ylidene)-aryl-amines was accomplished through the condensation of o-phenylenediamine and acetoacetanilide catalyzed by CdCl2 under thermal and microwave irradiation .Molecular Structure Analysis

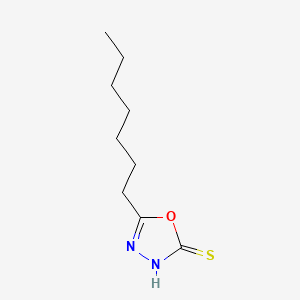

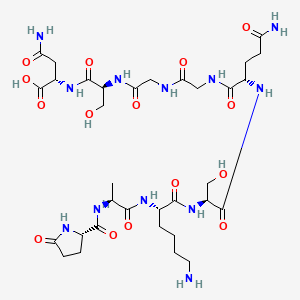

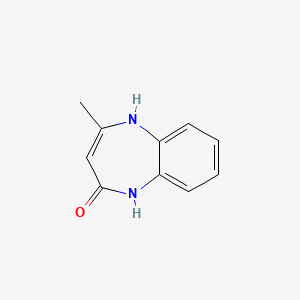

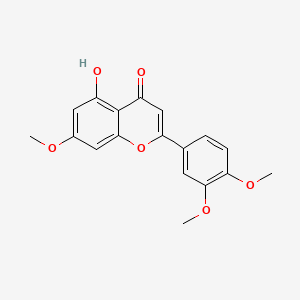

The molecular formula of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one is C10H10N2O . The seven-membered diazepine ring adopts a boat-shaped conformation . The mean planes of the two rings of the benzodiazepine unit are inclined to each other .Chemical Reactions Analysis

In the crystal structure of a similar compound, molecules are linked by pairs of N—H O hydrogen bonds, forming inversion dimers with an R2 2(8) ring motif . The dimers are linked by C—H interactions, forming layers lying parallel to (101) .Physical And Chemical Properties Analysis

The average mass of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one is 174.199 Da . The monoisotopic mass is 174.079315 Da . Further physical and chemical properties such as density, boiling point, and melting point are not provided in the search results .Scientific Research Applications

Molecular Structure and Synthesis

- A study on the molecular-crystal structure of a related compound, 5-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, revealed insights into the geometry and conformation of the heterocyclic ring, which could inform the synthesis and pharmacological applications of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one (Andronati et al., 1982).

- Research on the synthesis of saturated 1,4-benzodiazepines through Pd-catalyzed carboamination reactions offers a novel synthetic pathway that could potentially be applied to the synthesis of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one, enhancing yields and selectivity (Neukom, Aquino, & Wolfe, 2011).

Medicinal Chemistry Applications

- The enantioselective synthesis of diversely substituted quaternary 1,4-benzodiazepin-2-ones, including potential derivatives of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one, showcases the ability to produce enantiopure compounds. Such compounds could have significant therapeutic potential due to their high specificity and reduced side effects (Carlier et al., 2006).

- The use of 1,4-benzodiazepin-2-ones in areas of medicinal chemistry beyond classical CNS treatments, such as G-protein-coupled receptor antagonists, enzyme inhibitors, and anticancer agents, indicates a broad potential for 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one in novel therapeutic applications (Spencer, Rathnam, & Chowdhry, 2010).

Innovative Applications and Synthesis Techniques

- The characterization of a novel benzodiazepine derivative focusing on its metabolic and pharmacokinetic properties provides a framework for understanding how modifications to the benzodiazepine core structure, such as those in 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one, can influence drug action and metabolism. This research could guide the development of new benzodiazepine-based therapeutics with improved pharmacological profiles (Ling et al., 2015).

- A study on the microwave-assisted synthesis of 1,4-benzodiazepin-5-ones highlights a method that could be applied to the efficient and rapid synthesis of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one, potentially reducing reaction times and improving yields (Santagada et al., 2001).

properties

IUPAC Name |

4-methyl-1,5-dihydro-1,5-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-6-10(13)12-9-5-3-2-4-8(9)11-7/h2-6,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXJWZAMMLWMEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401049 | |

| Record name | AC1N64NK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one | |

CAS RN |

60568-46-9 | |

| Record name | AC1N64NK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)](/img/structure/B1587996.png)

![Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-](/img/no-structure.png)